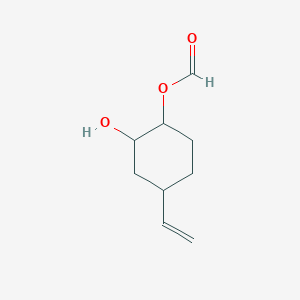
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexanediol, featuring an ethenyl group and a formate ester
Méthodes De Préparation
The synthesis of 1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanediol as the primary starting material.
Formylation: The formate ester is introduced by reacting the intermediate product with formic acid or a formylating agent.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity .
Analyse Des Réactions Chimiques
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the formate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Applications De Recherche Scientifique
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the formate ester can undergo hydrolysis to release formic acid. These interactions can affect biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) can be compared with similar compounds such as:
1,2-Cyclohexanediol,4-methyl-1-(1-methylethenyl)-: This compound has a methyl group instead of an ethenyl group, leading to different chemical properties and reactivity.
1,2-Cyclohexanediol,1-methyl-4-(1-methylethyl)-: The presence of a methyl group and a methylethyl group alters its chemical behavior compared to the ethenyl and formate groups in 1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI).
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(4-ethenyl-2-hydroxycyclohexyl) formate |
InChI |
InChI=1S/C9H14O3/c1-2-7-3-4-9(12-6-10)8(11)5-7/h2,6-9,11H,1,3-5H2 |
Clé InChI |
YJWNLIAMRIUWFT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC(C(C1)O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















